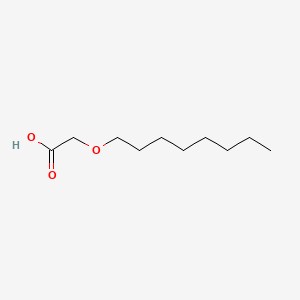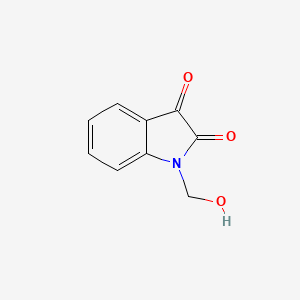
1-羟甲基-1H-吲哚-2,3-二酮
描述
1-(Hydroxymethyl)indole-2,3-dione is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Hydroxymethyl)indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Hydroxymethyl)indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗HIV活性
吲哚衍生物因其作为抗HIV药物的潜力而被研究。 已对新型吲哚基和氧杂色烯基黄酮衍生物进行了分子对接研究,以评估其对HIV-1的有效性 .
植物激素衍生物
吲哚-3-乙酸是由高等植物中色氨酸降解产生的衍生物,是吲哚化合物在植物生长发育中发挥作用的一个例子 .
神经保护和抗癌活性
一些吲哚衍生物已被合成,表现出神经保护和抗癌活性。 这些化合物正在被探索其在治疗各种疾病中的治疗潜力 .
芳香性研究
吲哚环及其与锂等金属的配合物的芳香性一直是理论研究的主题,这有助于理解其反应性和在材料科学中的潜在应用 .
生物活性化合物的合成
吲哚用于合成对治疗癌细胞、微生物和人体不同类型疾病具有重要作用的化合物 .
设计新的分子
异吲哚-1,3-二酮是一种相关化合物,由于其广泛的应用而被用于设计新的分子。 这突出了吲哚衍生物在科学研究中的多功能性 .
作用机制
Target of Action
1-Hydroxymethyl-1H-indole-2,3-dione, also known as 1-(Hydroxymethyl)indole-2,3-dione or 1-(hydroxymethyl)indoline-2,3-dione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . The interaction energy values decrease with the increase of the equilibrium distance of the cation from the oxygen atoms of the carbonyl group or the geometric center of the phenyl ring .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-(Hydroxymethyl)indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-(Hydroxymethyl)indole-2,3-dione, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Cellular Effects
1-(Hydroxymethyl)indole-2,3-dione affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function and health.
Molecular Mechanism
The molecular mechanism of action of 1-(Hydroxymethyl)indole-2,3-dione involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. These interactions can result in changes in gene expression and enzyme activity, thereby influencing various biological processes . For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Hydroxymethyl)indole-2,3-dione can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can also result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(Hydroxymethyl)indole-2,3-dione can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold effect, where the biological activity of indole derivatives increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
1-(Hydroxymethyl)indole-2,3-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their activity and function.
Transport and Distribution
The transport and distribution of 1-(Hydroxymethyl)indole-2,3-dione within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its biological activity . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their distribution in various cellular compartments .
Subcellular Localization
1-(Hydroxymethyl)indole-2,3-dione is localized in specific subcellular compartments, where it exerts its activity. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of indole derivatives can influence their function and activity, as they interact with specific biomolecules within these compartments .
属性
IUPAC Name |
1-(hydroxymethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOPQDELUOKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198920 | |
| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50899-59-7 | |
| Record name | 1-Hydroxymethylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50899-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050899597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Hydroxymethyl)indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

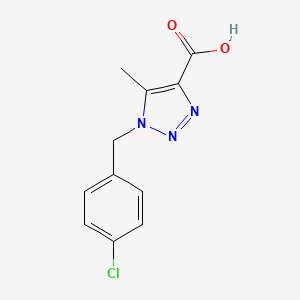
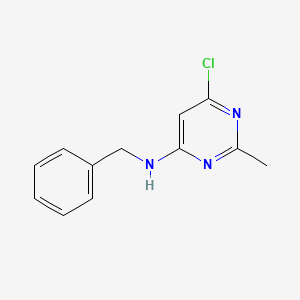
![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)
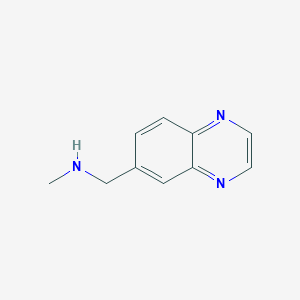

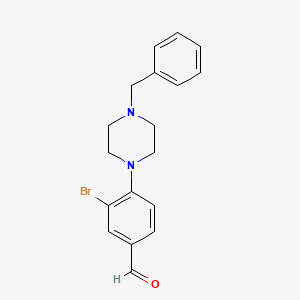
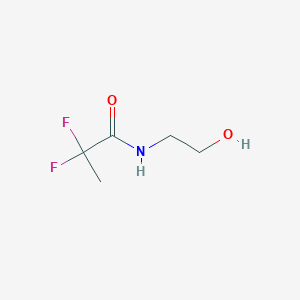
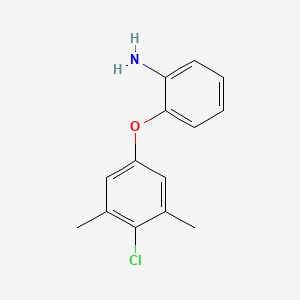
![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)

